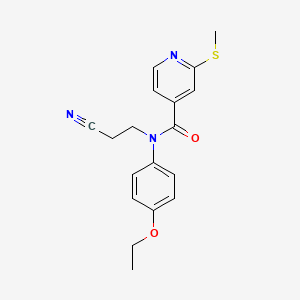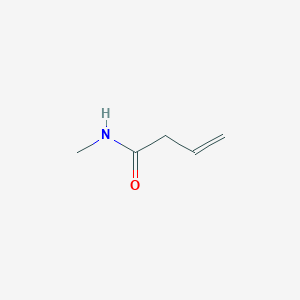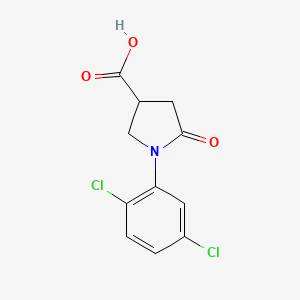![molecular formula C14H19NO B2754166 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL CAS No. 521944-15-0](/img/structure/B2754166.png)
3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL is a chemical compound with the CAS Number: 521944-15-0 . It has a molecular weight of 217.31 and its IUPAC name is (1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol . It is a pale-yellow to yellow-brown solid .
Synthesis Analysis
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been the focus of many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H19NO . More detailed structural information can be obtained from its InChI code: 1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 217.31 . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Conformational Studies
Synthesis and Structural Studies : A study by Diez et al. (1991) focused on synthesizing and analyzing derivatives of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol. The research provided insights into the structural and conformational properties of these compounds, highlighting their chair-envelope conformation.
Crystal Structure Analysis : Research by Zheng et al. (2004) on two isomers of 2,4-dibenzyl-8-azabicyclo[3.2.1]octan-3-ol revealed their crystal structures. The study showed that these compounds have a piperidine ring in a chair conformation and a pyrrolidine ring in an envelope conformation, contributing to our understanding of their molecular architecture.
Conformational Dynamics : A paper by Iriepa & Bellanato (2014) investigated esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-α and β-ols. Their study emphasized the chair-envelope conformation of these compounds, which is essential for understanding their chemical behavior.
Chemical and Physical Properties
Spectroscopic Studies : Research by Iriepa et al. (2001) on 3-methyl-3-azabicyclo[3.2.1]octan-8-α and β-ols explored their infrared and NMR spectra. This study is crucial for understanding the electronic environment and molecular interactions within these compounds.
Structural Insights : A study by Gálvez et al. (1989) on 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol provided detailed information about its IR and NMR spectra. The research helped in understanding the molecule's chair-envelope conformation and intermolecular hydrogen bonding.
Synthesis and Chemical Enhancements
Synthetic Methodologies : Research by Jung et al. (2006) on synthesizing 2-Substituted 8-Azabicyclo[3.2.1]octan-3-ones highlighted new synthetic conditions, contributing to the field of organic synthesis and chemical transformations.
Chemical Enhancements : A study by Sekhar et al. (2007) identified a compound that could lower the threshold for Hsf1 activation and thermal sensitivity, revealing new applications in thermal radiosensitization.
Optimization of Synthesis : Toda et al. (2023) investigated the optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation using 8-Azabicyclo[3.2.1]octan-8-ol and its homologues. This research Toda et al. (2023) is significant for understanding the catalytic efficiency and potential applications in organic synthesis.
Safety and Hazards
The compound is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .
Direcciones Futuras
The 8-azabicyclo[3.2.1]octane scaffold, which is part of the structure of 3-Benzyl-3-azabicyclo[3.2.1]octan-8-OL, is the central core of the family of tropane alkaloids . These compounds display a wide array of interesting biological activities, and as a result, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that there is potential for future research and development involving this compound and related compounds.
Mecanismo De Acción
Target of Action
The primary target of 3-Benzyl-3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities . Tropane alkaloids are known to interact with various receptors in the nervous system, including muscarinic acetylcholine receptors and dopamine transporters.
Análisis Bioquímico
Biochemical Properties
It is known that the compound is part of the family of tropane alkaloids , which are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
As a member of the tropane alkaloids family , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.
Propiedades
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.1]octan-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGJTVIWVSLDFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-bromo-1-{[1-(4-chlorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2754085.png)
![N-(4-chlorobenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2754086.png)


![(Z)-methyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2754090.png)
![5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride](/img/structure/B2754092.png)


![6-Allyl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2754098.png)

![3-[(2,4-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2754101.png)



